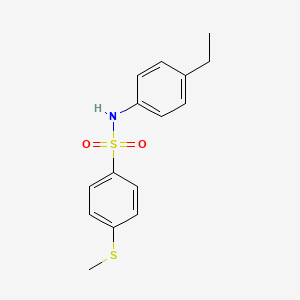
N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to inhibit RAC1, a member of the Rho GTPase family, which plays a crucial role in cell migration, proliferation, and survival.
Mecanismo De Acción
N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide inhibits RAC1 by binding to its effector domain, which prevents the activation of downstream signaling pathways that are involved in cell migration, proliferation, and survival. RAC1 is known to interact with various proteins, including PAK1, NADPH oxidase, and PI3K, which play crucial roles in cancer progression, cardiovascular disease, and inflammatory disorders.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide inhibits cell migration and invasion, induces apoptosis, and reduces tumor growth. In cardiovascular disease, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide reduces the formation of atherosclerotic plaques and improves endothelial function. In inflammatory disorders, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide reduces inflammation and prevents tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high specificity for RAC1 and does not affect other members of the Rho GTPase family. However, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has several potential future directions for research. One area of research is to investigate the therapeutic potential of N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide in combination with other drugs for the treatment of cancer, cardiovascular disease, and inflammatory disorders. Another area of research is to develop more potent and selective inhibitors of RAC1 that can be used as potential therapeutics. Furthermore, the development of RAC1 inhibitors that can be delivered specifically to tumor cells could improve the efficacy and reduce the toxicity of cancer treatments.
Métodos De Síntesis
The synthesis of N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide involves the reaction of 4-ethylphenylamine with 4-chloro-3-nitrobenzenesulfonamide, followed by reduction with tin and hydrochloric acid to yield the intermediate 4-ethylphenyl-4-amino-benzenesulfonamide. The intermediate is then reacted with methylthioacetic acid to give the final product, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. Several studies have shown that N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide inhibits RAC1, which plays a crucial role in cancer cell migration and invasion. In addition, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has been shown to reduce the formation of atherosclerotic plaques in animal models of cardiovascular disease. Furthermore, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has been found to have anti-inflammatory effects in models of inflammatory bowel disease and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-3-12-4-6-13(7-5-12)16-20(17,18)15-10-8-14(19-2)9-11-15/h4-11,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVULAGZZHYTSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-4-methylsulfanylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate](/img/structure/B5853068.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5853069.png)
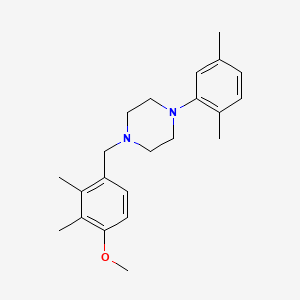

![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)
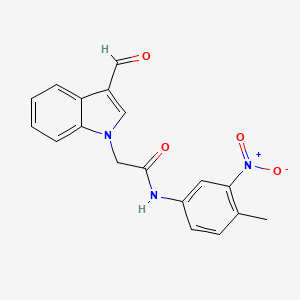
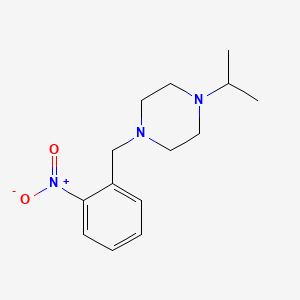
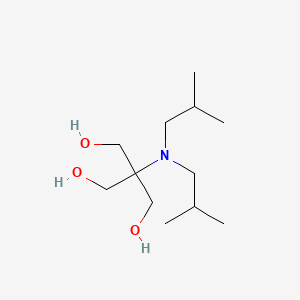
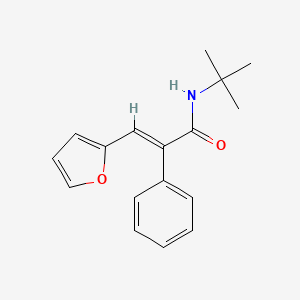
![4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5853118.png)
![2-(2-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5853122.png)
![3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5853134.png)
![3-(2-methoxy-1-naphthyl)-N'-[1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5853137.png)
